1-(2-Morpholin-4-yl-2-oxoethyl)piperidin-4-amine dihydrochloride
Overview
Description
“1-(2-Morpholin-4-yl-2-oxoethyl)piperidin-4-amine dihydrochloride” is a chemical compound1. It belongs to the class of organic compounds known as amphetamines and derivatives2. These are organic compounds containing or derived from 1-phenylpropan-2-amine2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-(2-Morpholin-4-yl-2-oxoethyl)piperidin-4-amine dihydrochloride”. However, piperidine derivatives, which this compound is a part of, have been the subject of extensive research3. The scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives3.Molecular Structure Analysis
The molecular formula of “1-(2-Morpholin-4-yl-2-oxoethyl)piperidin-4-amine dihydrochloride” is C11H23Cl2N3O21. This indicates that the compound contains 11 carbon atoms, 23 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms1.
Chemical Reactions Analysis
Specific chemical reactions involving “1-(2-Morpholin-4-yl-2-oxoethyl)piperidin-4-amine dihydrochloride” are not readily available in the sources I found. However, piperidines, a class of compounds to which this molecule belongs, are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination3.Physical And Chemical Properties Analysis
The molecular weight of “1-(2-Morpholin-4-yl-2-oxoethyl)piperidin-4-amine dihydrochloride” is 300.22 g/mol1. Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
-
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
- Application: This compound is synthesized from 3-methyl-2,6-diphenylpiperidin-4-one .
- Method: The compound was synthesized using formaldehyde and morpholine in a mixture of ethanol and DMF .
- Results: The yield of the product is 72%. The compound was characterized by FT-IR, 1 H NMR, EI-MS and elemental analysis .
Safety And Hazards
The safety and hazards associated with “1-(2-Morpholin-4-yl-2-oxoethyl)piperidin-4-amine dihydrochloride” are not specified in the sources I found. It’s important to handle all chemical compounds with care and use appropriate safety measures.
Future Directions
The future directions of research on “1-(2-Morpholin-4-yl-2-oxoethyl)piperidin-4-amine dihydrochloride” are not specified in the sources I found. However, given the importance of piperidine derivatives in the pharmaceutical industry3, it’s likely that research will continue to explore the synthesis, properties, and potential applications of these compounds.
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-morpholin-4-ylethanone;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.2ClH/c12-10-1-3-13(4-2-10)9-11(15)14-5-7-16-8-6-14;;/h10H,1-9,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIBZZWTQFWHMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)N2CCOCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholin-4-yl-2-oxoethyl)piperidin-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.